1-[(4-chlorophenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-9-7-13(10(2)23-9)14-20-21-16(24-14)19-15(22)18-8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPXIZGYFBHGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps:
Formation of the oxadiazole ring: This step often starts with the reaction of hydrazides with carboxylic acids or their derivatives under cyclization conditions to form the 1,3,4-oxadiazole ring.
Introduction of the dimethylfuran moiety: The dimethylfuran group can be introduced through various substitution reactions, often involving halogenated intermediates.
Attachment of the chlorophenyl group: The chlorophenyl group is usually introduced via nucleophilic substitution reactions, where a chlorophenyl halide reacts with an appropriate nucleophile.
Formation of the urea linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkylating agents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with nucleic acids: Affecting gene expression and cellular functions.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations
Heterocyclic Core Modifications
- Oxadiazole vs. Thiadiazole vs. Isoxazole: The target compound’s 1,3,4-oxadiazole core (electron-deficient) contrasts with the 1,3,4-thiadiazole in , which may exhibit altered electronic properties due to sulfur’s polarizability.
Substituent Effects
- Aromatic Groups : The 4-chlorophenyl group in the target compound and enhances lipophilicity compared to BG16458’s 5-chloro-2-methoxyphenyl (more polar due to methoxy). The difluorophenyl substituent in increases electronegativity, influencing dipole moments.
- Urea Linkage Variations : BG16458 and the target compound use aryl-alkyl urea linkages, while employs a phenethyl group, which may alter conformational flexibility and hydrogen-bonding capacity.
Crystallographic and Spectroscopic Data
- The thiadiazole derivative was structurally resolved via single-crystal X-ray diffraction (R factor = 0.068) , while highlights isostructural compounds with triclinic symmetry. Such data are critical for understanding molecular conformations and intermolecular interactions.
- Compound 2k in (unrelated structurally but urea-containing) exhibits detailed NMR and MS data (e.g., δ 11.42 ppm for urea NH protons), which could guide characterization of analogs.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea is a derivative of the 1,3,4-oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a 4-chlorophenyl group and a 5-(2,5-dimethylfuran-3-yl) moiety linked through a urea functional group, which is characteristic of many biologically active compounds.
Anticancer Activity
Research has indicated that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that these compounds can inhibit the growth of various human cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), DU-145 (prostate cancer).
- Methods : MTT assay was used to evaluate cell viability.
- Findings : The synthesized derivatives demonstrated promising anticancer activity compared to standard treatments like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Several studies have reported that derivatives of 1,3,4-oxadiazole possess:
- Activity Against Bacteria : Moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
- Inhibition Mechanism : Compounds were shown to inhibit urease and acetylcholinesterase, which are crucial for bacterial survival and function .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, 1,3,4-oxadiazole derivatives have been noted for their anti-inflammatory and analgesic effects. This is particularly relevant in the context of chronic inflammatory diseases where pain management is crucial.
Study 1: Anticancer Activity Assessment
A study conducted on a series of oxadiazole derivatives included the compound . The results showed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1 | 2.14±0.003 | MCF-7 |
| 2 | 0.63±0.001 | MDA-MB-231 |
| 3 | 2.17±0.006 | A549 |
| 4 | 1.13±0.003 | DU-145 |
These findings suggest that certain modifications in the oxadiazole structure can enhance anticancer activity significantly .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Salmonella typhi | 15 |
| B | Bacillus subtilis | 18 |
| C | Escherichia coli | 10 |
This table illustrates the varying levels of effectiveness against different bacterial strains, highlighting the potential for developing new antibacterial agents from oxadiazole derivatives .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The urea moiety may interact with active sites of enzymes like urease, disrupting bacterial metabolism.
- Induction of Apoptosis in Cancer Cells : The structural components may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Anti-inflammatory Pathways : The compound may modulate inflammatory cytokines, providing relief in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
